N'-[(1E)-butylidene]-4-(decyloxy)benzohydrazide
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Overview
Description
N’-[(1E)-butylidene]-4-(decyloxy)benzohydrazide is a chemical compound belonging to the class of benzohydrazides This compound is characterized by the presence of a butylidene group attached to the nitrogen atom and a decyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-butylidene]-4-(decyloxy)benzohydrazide typically involves the condensation reaction between 4-(decyloxy)benzohydrazide and butyraldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of N’-[(1E)-butylidene]-4-(decyloxy)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale crystallization and filtration techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-butylidene]-4-(decyloxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of the corresponding hydrazide.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N’-[(1E)-butylidene]-4-(decyloxy)benzohydrazide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N’-[(1E)-butylidene]-4-(decyloxy)benzohydrazide can be compared with other benzohydrazide derivatives, such as:
- 4-(decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
These compounds share similar structural features but differ in the substituents attached to the benzene ring and the hydrazone linkage. The unique combination of the butylidene and decyloxy groups in N’-[(1E)-butylidene]-4-(decyloxy)benzohydrazide contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H34N2O2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]-4-decoxybenzamide |
InChI |
InChI=1S/C21H34N2O2/c1-3-5-7-8-9-10-11-12-18-25-20-15-13-19(14-16-20)21(24)23-22-17-6-4-2/h13-17H,3-12,18H2,1-2H3,(H,23,24)/b22-17+ |
InChI Key |
WOKJUFNHRZZPAU-OQKWZONESA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/CCC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CCCC |
Origin of Product |
United States |
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